
Methyl acetoacetate
Overview
Description
Methyl acetoacetate (MAA), a β-ketoester with the chemical formula CH₃COCH₂COOCH₃, is a versatile compound widely used in organic synthesis, pharmaceutical intermediates, and polymer chemistry. It is synthesized via condensation of dimethyl carbonate and acetone over alkali-promoted MgO catalysts or through enzymatic transesterification under microwave irradiation . MAA’s reactivity stems from its active methylene group (CH₂) and keto-enol tautomerism, enabling participation in multicomponent reactions (e.g., Biginelli, Hantzsch) and catalytic cycles . Its applications range from producing chiral hydroxy acid derivatives in biotransformation to serving as a precursor for heterocyclic compounds like dihydropyrimidinones .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl acetoacetate can be synthesized through the esterification of acetoacetic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to promote the esterification process. The reaction is as follows:
CH3COCH2COOH+CH3OH→CH3COCH2COOCH3+H2O
Industrial Production Methods: On an industrial scale, this compound is produced by the treatment of diketene with methanol. This method is preferred due to its efficiency and cost-effectiveness .
Types of Reactions:
Transesterification: this compound undergoes transesterification reactions with various alcohols in the presence of catalysts.
Hydrogenation: It can be hydrogenated asymmetrically using transition metal catalysts to produce chiral compounds.
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, forming various substituted acetoacetic esters.
Common Reagents and Conditions:
Catalysts: Zinc, iodine, and transition metal catalysts are commonly used in these reactions.
Conditions: Reactions typically occur under reflux conditions with appropriate solvents such as tetrahydrofuran or methanol.
Major Products:
4-Methylcoumarins: Formed through reactions with phenol in the presence of zinc and iodine.
Dihydropyrimidinones: Produced via the Biginelli reaction.
Scientific Research Applications
Organic Synthesis
Chiral Synthesis
Methyl acetoacetate serves as a precursor for the synthesis of chiral β-hydroxy esters, which are essential building blocks for functional materials. A notable study demonstrated the biocatalytic anti-Prelog reduction of MAA to methyl-(R)-3-hydroxybutyrate ((R)-HBME) using engineered E. coli. This process exhibited high enantioselectivity (>99.9% e.e.) and a maximum yield of 85.3% after 10 hours, indicating significant industrial potential for producing chiral compounds .
Table 1: Biocatalytic Reduction of this compound
Catalyst Type | Enantioselectivity (%) | Yield (%) | Reaction Time (h) |
---|---|---|---|
Engineered E. coli | >99.9 | 85.3 | 10 |
Wild-type E. coli | Lower | Lower | - |
Pharmaceutical Applications
Drug Development
Methyl-(R)-3-hydroxybutyrate, derived from MAA, has shown promise as a potential ingredient in anti-Alzheimer's disease drugs due to its ability to enhance learning and memory in animal models. Additionally, it has been noted for its anti-osteoporotic properties, making it a candidate for developing treatments against osteoporosis .
Case Study: Anti-Osteoporosis Effects
Research indicates that HBME can inhibit osteoporosis induced by ovariectomization in mice, highlighting its therapeutic potential in bone health management .
Material Science
Biodegradable Polymers
MAA is being explored as a component in the synthesis of biodegradable polymers, which are gaining traction due to their environmentally friendly properties. These polymers are considered promising materials for medical implants and other applications where biodegradability is crucial .
Table 2: Properties of Biodegradable Polymers Derived from this compound
Property | Value |
---|---|
Biodegradability | High |
Mechanical Strength | Moderate to High |
Applications | Medical implants, coatings |
Chemical Reactions
Electron Attachment Studies
Research into the reactions of prehydrated electrons with MAA has provided insights into its chemical behavior under specific conditions. The study found that electron attachment preferentially occurs at the carbonyl group, which could have implications for understanding reaction mechanisms involving MAA .
Mechanism of Action
The mechanism of action of methyl acetoacetate involves its role as a versatile intermediate in organic synthesis. It can undergo keto-enol tautomerism, where the keto form (this compound) can convert to the enol form under certain conditions. This tautomerism is crucial for its reactivity in various chemical reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.
Comparison with Similar Compounds
Structural and Tautomeric Properties
MAA is structurally compared to β-diketones (e.g., acetylacetone, AA) and other β-ketoesters (e.g., ethyl acetoacetate, EAA). Key differences arise from the alkoxy group in β-ketoesters, which reduces enol content and weakens intramolecular hydrogen bonds (IHB) compared to β-diketones.
Compound | Enol Content (Gas Phase) | IHB Strength (kcal/mol) | Enol Proton Shift (¹H NMR, ppm) |
---|---|---|---|
Acetylacetone | 90% | 12.3 | 15.2 (gas), 14.6 (liquid) |
Methyl acetoacetate | 65% | 9.8 | 11.97 (gas), 11.96 (liquid) |
Ethyl acetoacetate | 60% | 9.5 | 12.01 (gas), 11.6 (liquid) |
Data Source : DFT and experimental studies .
- Key Insight: The electron-donating alkoxy group in MAA destabilizes the enol form, reducing tautomeric stability compared to AA. This results in lower reactivity in enol-dependent reactions, such as formaldehyde detection, where AA reacts faster .
a. Nucleophilic Substitution and Catalysis
- Palladium-Catalyzed Reactions: MAA reacts faster with phosphono allylic carbonates than EAA or tert-butyl acetoacetate, yielding vinyl phosphonates in 85% vs. 64% (EAA) and slower rates (tert-butyl). Steric hindrance from bulkier ester groups slows reactivity .
- Multicomponent Reactions : In Hantzsch dihydropyridine synthesis, MAA and EAA show comparable efficiency under MK-10 catalysis, but toluene-derived methyl arenes favor MAA due to optimal steric compatibility .
b. Oscillation Reactions MAA replaces malonic acid in chlorine dioxide-iodide systems, leveraging its active CH₂ group for redox oscillations. However, its slower enolization kinetics compared to AA or malonic acid alters reaction dynamics .
c. Biginelli Reaction MAA’s tautomerization is accelerated by Hf(OTf)₄, activating the β-keto moiety for dihydropyrimidinone synthesis. EAA exhibits similar behavior, but tert-butyl derivatives show reduced activity due to steric effects .
Solvent and Stability Effects
- Solvent Polarity: MAA’s keto form dominates in polar solvents (e.g., acetonitrile), increasing UV-Vis absorption coefficients. Nonpolar solvents (e.g., CCl₄) stabilize the enol form .
- Thermal Stability: MAA is less prone to decarboxylation than longer-chain β-keto acids (e.g., 3-oxooctanoate) due to weaker stabilization of transition states .
Biological Activity
Methyl acetoacetate (MAA) is an important compound in organic synthesis, particularly as a building block for various biologically active molecules. Its biological activity has been explored in multiple contexts, including its role in enzymatic reactions, metabolic pathways, and potential therapeutic applications. This article delves into the biological activity of MAA, highlighting key research findings, case studies, and relevant data.
This compound is an ester derived from acetoacetic acid and methanol. It is characterized by its β-keto structure, which allows it to participate in various chemical reactions, including condensation and acylation. The compound is often synthesized through the Claisen condensation reaction or via direct esterification methods.
Enzymatic Activity and Biocatalysis
Recent studies have demonstrated the potential of engineered microorganisms to catalyze the reduction of MAA into valuable products. For instance, a study reported the biocatalytic stereoselective reduction of MAA using engineered E. coli that expressed carbonyl reductase (AcCR) and glucose dehydrogenase (GDH) genes. This process resulted in high enantioselectivity for the production of methyl-(R)-3-hydroxybutyrate ((R)-HBME), achieving an enantiomeric excess (e.e.) greater than 99.9% and a yield of 85.3% under optimized conditions .
Parameter | Value |
---|---|
Enantiomeric Excess (e.e.) | >99.9% |
Yield | 85.3% |
Reaction Time | 10 hours |
Optimal pH | 7.0 |
Optimal Temperature | 40 °C |
This study highlights MAA's utility in asymmetric synthesis, making it a valuable precursor for pharmaceuticals and functional materials.
Metabolic Pathways
MAA is also involved in metabolic pathways related to amino acid catabolism. A notable case study examined the urinary excretion of 2-methylacetoacetate following an isoleucine load in patients with specific metabolic disorders. The study found that individuals with a deficiency in 2-methylacetoacetyl-CoA thiolase exhibited significantly increased levels of 2-methylacetoacetate and related metabolites after the isoleucine challenge . This indicates that MAA plays a critical role in metabolic regulation and can serve as a biomarker for certain enzymatic deficiencies.
Toxicological Studies
In toxicological assessments, MAA has been evaluated for its potential cardiotoxic effects. A study indicated that MAA did not exhibit significant cardiotoxicity when used as a negative control in experiments assessing the effects of other compounds on cellular viability . This finding suggests that MAA may be relatively safe for use in biochemical applications compared to other compounds tested.
Antioxidant Activity
Research has also explored the antioxidant properties of derivatives of MAA. Compounds synthesized from MAA have shown promise in protecting neuronal cells from oxidative stress, indicating potential neuroprotective effects . The ability to inhibit oxidative damage positions MAA derivatives as candidates for further investigation in neurodegenerative disease models.
Q & A
Q. Basic: What spectroscopic and crystallographic methods are recommended for characterizing methyl acetoacetate in synthetic intermediates?
Answer: this compound's structure can be confirmed using <sup>1</sup>H NMR (e.g., detecting the active methylene proton at δ ~3.3 ppm and ketone/ester carbonyl signals) and X-ray crystallography (for solid-state conformation analysis). Single-crystal X-ray studies at 150 K reveal its discrete molecular packing, with disorder in the main residue and bond lengths refined to a mean σ(C–C) = 0.002 Å . For purity assessment, gas chromatography (GC) with flame ionization detection is recommended, as commercial samples often exceed 99% purity .
Q. Basic: How do thermodynamic properties of this compound influence its reactivity in enolate formation?
Answer: The compound's gas-phase ionization energy (9.815 eV) and active methylene group (pKa ~10–11) dictate its enolate stability. The keto-enol tautomer equilibrium favors the keto form, but strong bases (e.g., LDA, NaH) shift equilibrium to the enolate, enabling nucleophilic reactions. Thermodynamic data (e.g., reaction enthalpy) from NIST supports optimizing conditions for enolate generation in aldol or Michael additions .
Q. Advanced: How can TiCl4 promote multi-component condensations involving this compound, aldehydes, and indole?
Answer: TiCl4 acts as a Lewis acid to (1) deprotonate this compound, forming a titanium-enolate complex; (2) facilitate Knoevenagel condensation with aldehydes; and (3) stabilize the Michael adduct with indole. DFT studies and <sup>1</sup>H NMR tracking reveal a three-step mechanism, with Ti coordination critical for lowering activation barriers . Optimize stoichiometry (1:1:1 ratio) and temperature (0–25°C) to minimize side reactions.
Q. Advanced: What statistical approaches optimize this compound-based syntheses (e.g., aminolysis with diethanolamine)?
Answer: Uniform design with SPSS software can model reaction variables (molar ratio, catalyst loading, temperature). For synthesizing N,N-dihydroxyethyl-acetoacetamide, optimal conditions include a 1.3:1 molar ratio (this compound:diethanolamine), 0.25% ZnAc2·2H2O catalyst, 140°C, and 2.5 h, achieving 84.9% yield . Validate models with ANOVA to resolve parameter interactions.
Q. Advanced: How does this compound serve as a linchpin in natural product synthesis?
Answer: Its β-dicarbonyl structure enables divergent reactivity : (1) ketone carbonyl participates in aldol reactions; (2) active methylene undergoes alkylation. For example, in nifedipine synthesis, it condenses with 2-nitrobenzaldehyde and ammonia under acidic conditions to form dihydropyridine intermediates. Use microwave-assisted methods (e.g., 2% biocatalyst, 50°C) to enhance reaction rates and selectivity .
Q. Basic: What precautions are critical when handling this compound in aerobic reactions?
Answer: While not highly toxic, use nitrogen purging to prevent oxidation of the active methylene group. Store in amber vials at 4°C. Gloves (EN 374-certified) and fume hoods are mandatory due to volatility (bp 169–171°C). Soil mobility (Koc = 1.0) necessitates spill containment to avoid environmental leaching .
Q. Advanced: How can computational methods (DFT) resolve contradictions in proposed reaction mechanisms?
Answer: Conflicting experimental data (e.g., competing pathways in TiCl4-catalyzed reactions) can be resolved by comparing DFT-calculated energy profiles with <sup>13</sup>C NMR or IR spectral data. For example, theoretical intermediates in Ti-promoted condensations were validated by isolating enolate-Ti complexes and detecting Knoevenagel adducts .
Q. Advanced: What role does this compound play in functionalizing biopolymers like cellulose?
Answer: As a reactive ester, it modifies cellulose via acetoacetylation, introducing active methylene and ketone sites for crosslinking or post-functionalization (e.g., Michael additions). Optimize reaction conditions (e.g., tert-butyl acetoacetate as acyl donor, 60°C) to achieve DS (degree of substitution) >2.0, enhancing material hydrophobicity or drug-loading capacity .
Q. Basic: How to analyze this compound purity and detect common impurities?
Answer: Use GC-MS with a polar column (e.g., DB-WAX) to separate this compound (retention time ~8.2 min) from traces of acetic acid or diketene. For quantification, calibrate with NIST-certified reference standards .
Q. Advanced: What strategies mitigate side reactions (e.g., over-alkylation) in enolate chemistry?
Answer: (1) Use bulky bases (e.g., LDA) to favor mono-deprotonation; (2) lower temperatures (−78°C) to suppress equilibration; (3) employ flow chemistry for precise stoichiometric control. Monitor via <sup>1</sup>H NMR for real-time enolate concentration .
Properties
IUPAC Name |
methyl 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQNANDWMGAFTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Record name | METHYL ACETOACETATE | |
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Record name | METHYLACETOACETATE | |
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DSSTOX Substance ID |
DTXSID9026716 | |
Record name | Methyl acetoacetate | |
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Molecular Weight |
116.11 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl acetoacetate appears as a clear colorless liquid. Flash point 158 °F. Denser than water and slightly soluble in water. Vapors heavier than air., Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | METHYL ACETOACETATE | |
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Record name | Butanoic acid, 3-oxo-, methyl ester | |
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Record name | Methylacetoacetic acid | |
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Boiling Point |
336 to 338 °F at 760 mmHg (USCG, 1999), 171.7 °C, 169.00 °C. @ 760.00 mm Hg | |
Record name | METHYL ACETOACETATE | |
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Record name | Methylacetoacetic acid | |
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Flash Point |
158 °F (USCG, 1999), 170 °F (77 °C) (open cup), 77 °C c.c. | |
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Solubility |
Soluble in 2 parts water; miscible with alcohol and ether, SOLUBILITY IN WATER: 38 G/100 ML, 500.0 mg/mL, Solubility in water, g/100ml: 50 | |
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Record name | Methylacetoacetic acid | |
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Density |
1.076 (USCG, 1999) - Denser than water; will sink, 1.0762 g/cu cm at 20 °C, Bulk density: 9 lb/gal at 20 °C, Relative density (water = 1): 1.08 | |
Record name | METHYL ACETOACETATE | |
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Vapor Density |
4.0 (Air= 1), Relative vapor density (air = 1): 4.0 | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.89 [mmHg], 0.892 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 0.17 | |
Record name | Methyl acetoacetate | |
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Record name | METHYL ACETOACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1083 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYLACETOACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1086 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid | |
CAS No. |
105-45-3 | |
Record name | METHYL ACETOACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7038 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl acetoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl acetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 3-oxo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9026716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL ACETOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW4I82QAX1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYL ACETOACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1083 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methylacetoacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000310 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | METHYLACETOACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1086 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-112 °F (USCG, 1999), -80 °C, -27 °C | |
Record name | METHYL ACETOACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7038 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL ACETOACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1083 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methylacetoacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000310 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | METHYLACETOACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1086 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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